3-Ethoxypyridine-2-carboxylic acid
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Description
3-Ethoxypyridine-2-carboxylic acid (3-EPCA) is an organic compound that is widely used in scientific research and laboratory experiments due to its unique properties. It is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure. 3-EPCA is known for its ability to form strong hydrogen bonds and its solubility in a variety of solvents. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Photophysical Studies
An ab initio study on the excited state proton transfer mediated photophysics of 3-hydroxy-picolinic acid (a closely related compound) highlighted its potential in governing photophysical processes, emphasizing the significance of carboxylic groups in such mechanisms (Rode & Sobolewski, 2012).
Phosphorescent Properties
Research on blue phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds, incorporating pyridyl ligands with weakly coordinating nido-carboranyl substituents, showcased a new class of materials for potential applications in organic light-emitting diodes (OLEDs) due to their structural stability and high quantum yields (Axtell et al., 2016).
Enzymatic Resolution
A study introduced 1-Ethoxyvinyl esters as highly reactive and nonharmful acyl donors for the enzymatic resolution of alcohols, presenting an efficient method for producing enantiopure compounds, which are crucial in drug synthesis and material science (Kita et al., 2000).
Coordination Polymers
Research on lanthanide-organic frameworks constructed using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands demonstrated the creation of novel materials with potential applications in magnetism and luminescence (Liu et al., 2009).
Photocatalytic Properties
A study on the synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid revealed potential biomedical applications, especially in the context of diabetes management, showcasing the diverse utility of pyridine carboxylic acids in medicinal chemistry (Nakai et al., 2005).
properties
IUPAC Name |
3-ethoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCNUYGSSNMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxypyridine-2-carboxylic acid | |
CAS RN |
103878-09-7 |
Source
|
Record name | 3-ethoxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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